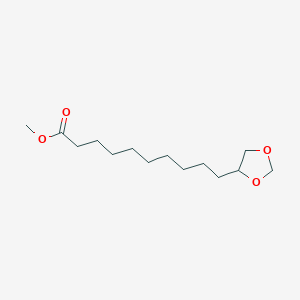![molecular formula C8H18OSi B14345812 Trimethyl[(pent-4-en-2-yl)oxy]silane CAS No. 103303-96-4](/img/structure/B14345812.png)
Trimethyl[(pent-4-en-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(pent-4-en-2-yl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an alkoxy group derived from pent-4-en-2-ol. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. The presence of the silicon-oxygen bond imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[(pent-4-en-2-yl)oxy]silane can be synthesized through the reaction of trimethylchlorosilane with pent-4-en-2-ol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3SiCl+HOCH2CH2CH2CH=CH2→(CH3)3SiOCH2CH2CH2CH=CH2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(pent-4-en-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: this compound with an alkane group.
Substitution: Various substituted silanes depending on the reagent used.
Scientific Research Applications
Trimethyl[(pent-4-en-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of trimethyl[(pent-4-en-2-yl)oxy]silane involves the interaction of the silicon-oxygen bond with various molecular targets. The compound can act as a protecting group for hydroxyl functionalities in organic synthesis, preventing unwanted reactions. Additionally, the alkene group can participate in polymerization reactions, forming cross-linked networks that enhance material properties.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the alkoxy group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tetramethylsilane: Features four methyl groups bonded to silicon.
Uniqueness
Trimethyl[(pent-4-en-2-yl)oxy]silane is unique due to the presence of the alkoxy group derived from pent-4-en-2-ol, which imparts additional reactivity and functionality. This makes it more versatile in synthetic applications compared to its simpler counterparts.
Properties
CAS No. |
103303-96-4 |
|---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
trimethyl(pent-4-en-2-yloxy)silane |
InChI |
InChI=1S/C8H18OSi/c1-6-7-8(2)9-10(3,4)5/h6,8H,1,7H2,2-5H3 |
InChI Key |
FEKDDBYWIMYNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


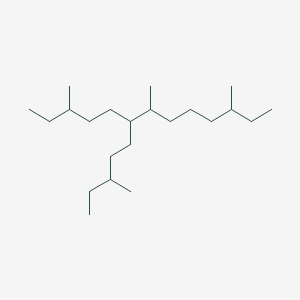

![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
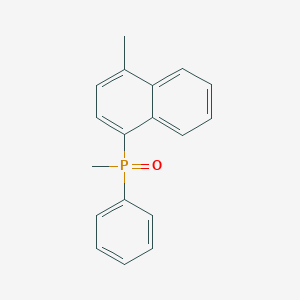
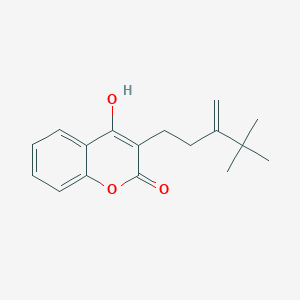
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
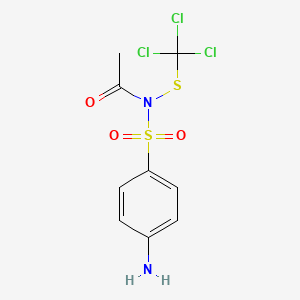
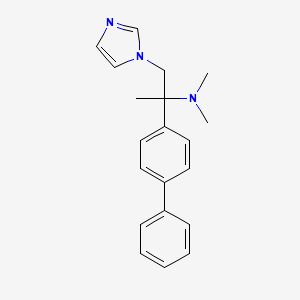
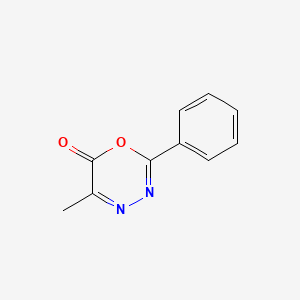
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
